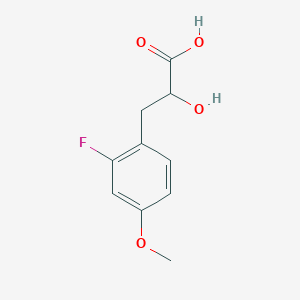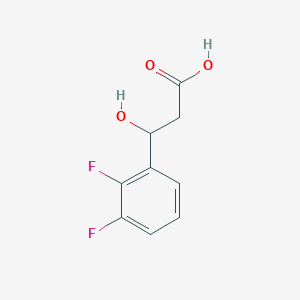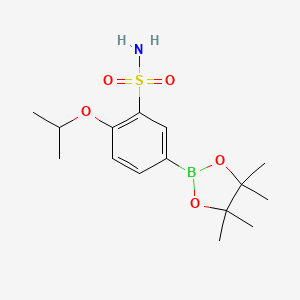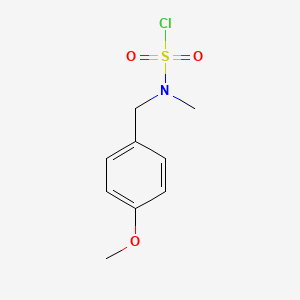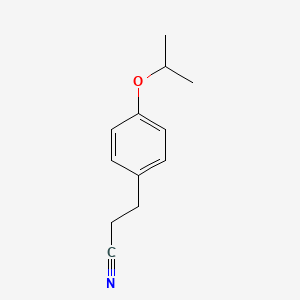
3-(4-Isopropoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropoxyphenyl)propanenitrile is an organic compound with the molecular formula C12H15NO It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxyphenyl)propanenitrile typically involves a multi-step process. One common method starts with the Friedel-Crafts alkylation of phenol with isopropyl bromide to form 4-isopropoxyphenol. This intermediate is then subjected to a nucleophilic substitution reaction with acrylonitrile under basic conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction can also enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Isopropoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-(4-Isopropoxyphenyl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific physicochemical properties.
Biological Studies: It serves as a probe in studying the interactions of nitrile-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparación Con Compuestos Similares
3-(4-Hydroxyphenyl)propanenitrile: Similar structure but with a hydroxy group instead of an isopropoxy group.
3-(4-Methoxyphenyl)propanenitrile: Contains a methoxy group instead of an isopropoxy group.
Uniqueness: 3-(4-Isopropoxyphenyl)propanenitrile is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-(4-propan-2-yloxyphenyl)propanenitrile |
InChI |
InChI=1S/C12H15NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4H2,1-2H3 |
Clave InChI |
KFRGJJLGJVWPCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




